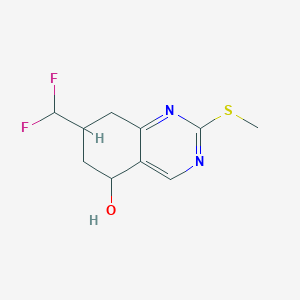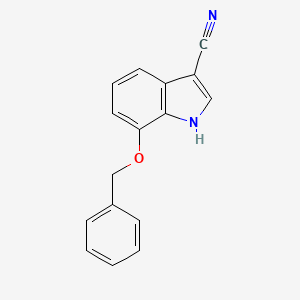
4-(1-Chloroisoquinolin-5-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chloroisoquinolin-5-YL)morpholine is a chemical compound with the molecular formula C13H13ClN2O and a molecular weight of 248.71 g/mol It is a derivative of isoquinoline and morpholine, combining the structural features of both these heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroisoquinolin-5-YL)morpholine typically involves the reaction of 1-chloroisoquinoline with morpholine. One method involves the use of copper acetate (Cu(OAc)2) as a catalyst in an electrochemical reaction between quinoline N-oxides and morpholine . The reaction is carried out in dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Chloroisoquinolin-5-YL)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the isoquinoline ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the morpholine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the morpholine ring or the isoquinoline ring.
Aplicaciones Científicas De Investigación
4-(1-Chloroisoquinolin-5-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 4-(1-Chloroisoquinolin-5-YL)morpholine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloroisoquinoline: Shares the isoquinoline core but lacks the morpholine ring.
Morpholine Derivatives: Compounds like 4-morpholinyl-2-propanol have similar morpholine structures but different substituents.
Uniqueness
4-(1-Chloroisoquinolin-5-YL)morpholine is unique due to the combination of the isoquinoline and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C13H13ClN2O |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
4-(1-chloroisoquinolin-5-yl)morpholine |
InChI |
InChI=1S/C13H13ClN2O/c14-13-11-2-1-3-12(10(11)4-5-15-13)16-6-8-17-9-7-16/h1-5H,6-9H2 |
Clave InChI |
UFRVWXVFEWRWTP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC3=C2C=CN=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
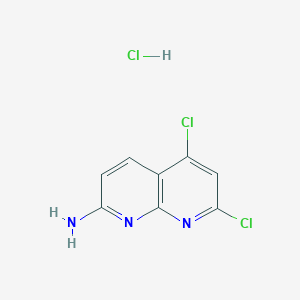
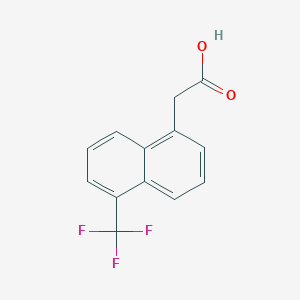

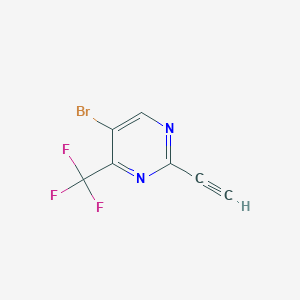
![3-Butyn-2-ol, 4-[5-(dimethylamino)-1-naphthalenyl]-2-methyl-](/img/structure/B11864245.png)
![7-Chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11864253.png)
